molecular formula C12H10ClN3O2 B2409973 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 865287-18-9

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2409973
CAS No.: 865287-18-9
M. Wt: 263.68
InChI Key: YXDNPQABDJMADL-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a cyclopropane carboxamide group, and a 4-chlorophenyl substituent

Mechanism of Action

Target of Action

It has been synthesized and tested againstMycobacterium tuberculosis cell lines , suggesting that its targets may be proteins or enzymes essential for the survival and proliferation of these bacteria.

Mode of Action

The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electrostatic interactions or hydrogen bonding , leading to changes in the target’s function.

Biochemical Pathways

Given its antitubercular activity , it is likely that it interferes with pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

The compound has shown activity against three Mycobacterium tuberculosis cell lines . This suggests that it may inhibit the growth of these bacteria, potentially leading to a decrease in the severity of tuberculosis infections.

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the cyclopropanecarboxamide group: The final step involves the reaction of the oxadiazole intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds also contain a 4-chlorophenyl group and a heterocyclic ring but differ in the presence of a sulfur atom instead of oxygen.

    1,3,4-oxadiazole derivatives with different substituents: These compounds have variations in the substituents attached to the oxadiazole ring, leading to differences in their biological activities and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDNPQABDJMADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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